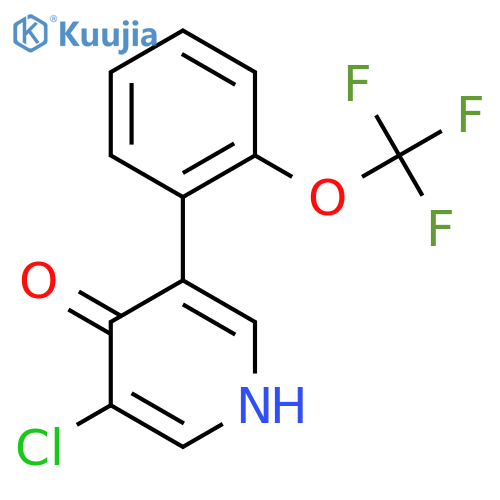Cas no 1261651-74-4 (3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine)
3-クロロ-4-ヒドロキシ-5-(2-(トリフルオロメトキシ)フェニル)ピリジンは、有機合成化学において重要な中間体として機能する化合物です。その分子構造は、トリフルオロメトキシ基とヒドロキシル基、クロロ基を有するピリジン骨格から成り、高い反応性と多様な修飾可能性を特徴とします。特に医薬品開発分野では、この化合物の特異的な構造が生物活性分子の設計において有用であり、創薬研究におけるキーインターメディエートとしての潜在性を有しています。また、トリフルオロメトキシ基の導入により、脂溶性の調整や代謝安定性の向上が期待できる点が注目されます。

1261651-74-4 structure
商品名:3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261651-74-4
MF:C12H7ClF3NO2
メガワット:289.637692689896
CID:4920959
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H7ClF3NO2/c13-9-6-17-5-8(11(9)18)7-3-1-2-4-10(7)19-12(14,15)16/h1-6H,(H,17,18)
- InChIKey: DGUMIEKXLRYMCR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CNC=C(C1=O)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 431
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000973-250mg |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine |
1261651-74-4 | 97% | 250mg |
$748.00 | 2023-09-03 | |
| Alichem | A024000973-1g |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine |
1261651-74-4 | 97% | 1g |
$1848.00 | 2023-09-03 | |
| Alichem | A024000973-500mg |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine |
1261651-74-4 | 97% | 500mg |
$1009.40 | 2023-09-03 |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
1261651-74-4 (3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
